molecular formula C15H18N4O3 B3000880 1-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione CAS No. 2034332-88-0

1-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione

Cat. No. B3000880
CAS RN: 2034332-88-0
M. Wt: 302.334
InChI Key: DSBGVPQXMITAKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione” is a derivative of a type II HBV CAM with a 6,7-dihydropyrazolo [1,5-a]pyrazine-5 (4H)-carboxamine (DPPC) skeleton . It was discovered by Roche INC .


Synthesis Analysis

The synthesis of this compound involves a series of steps. The compound GYH2-18, which shares the same DPPC skeleton, was designed, synthesized, and evaluated for its anti-HBV activity . The Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds was studied in detail .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a cyclopropyl group attached to a dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl group, which is further attached to a pyrrolidine-2,5-dione group via an oxoethyl linker .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of this compound is the metabotropic glutamate receptor subtype 2 (mGluR2) . mGluR2 is a part of the G-protein-coupled receptor family and plays a key role in several brain functions . It is involved in the modulation of synaptic transmission and neuronal excitability in the CNS by binding to glutamate .

Mode of Action

This compound acts as a negative allosteric modulator (NAM) of mGluR2 . Allosteric modulators bind to a site different from the active site of the receptor and change the receptor’s conformation, influencing its interaction with the primary ligand . As a NAM, this compound decreases the receptor’s response to glutamate .

Biochemical Pathways

The action of this compound affects the glutamatergic system in the CNS, which is one of the neurotransmitter systems that play a key role in several brain functions . By modulating mGluR2 activity, it can influence various neurological disorders, including psychosis, mood disorders, Alzheimer’s disease, and cognitive or memory deficiencies .

Pharmacokinetics

For instance, cyclic compounds often exhibit improved stability and bioavailability compared to their acyclic counterparts .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its modulation of mGluR2 activity. By acting as a NAM, it can decrease the excitatory effects of glutamate in the CNS, potentially alleviating symptoms associated with overactive glutamatergic signaling .

Action Environment

Environmental factors such as pH can influence the compound’s action, efficacy, and stability. For instance, the compound’s cyclic structure is formed by an intramolecular aza-Michael reaction of the vinyl sulfone warhead under basic conditions and at pH 7.4 in phosphate buffer . Therefore, changes in environmental pH could potentially impact the compound’s stability and, consequently, its efficacy .

properties

IUPAC Name

1-[2-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-oxoethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c20-13-3-4-14(21)18(13)9-15(22)17-5-6-19-11(8-17)7-12(16-19)10-1-2-10/h7,10H,1-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBGVPQXMITAKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)C(=O)CN4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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